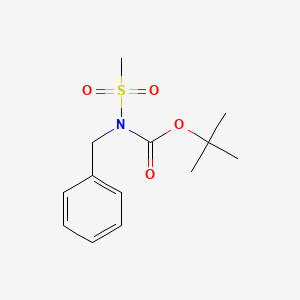

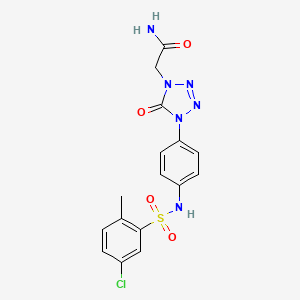

![molecular formula C23H15ClFN3S B2560693 4-[(2-Chloro-4-fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine CAS No. 1223857-62-2](/img/structure/B2560693.png)

4-[(2-Chloro-4-fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-[(2-Chloro-4-fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazine core, which is a type of nitrogen-containing heterocyclic compound. This core is substituted with a 2-chloro-4-fluorobenzyl group and a 1-naphthyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and naphthalene), a heterocyclic ring (pyrazolo[1,5-a]pyrazine), and halogen substituents (chlorine and fluorine) .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For instance, the benzylic position (the carbon adjacent to the aromatic ring) is often reactive and could undergo reactions such as free radical bromination, nucleophilic substitution, or oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, the presence of aromatic rings and halogens might make it relatively non-polar and insoluble in water .Aplicaciones Científicas De Investigación

Anti-Epileptic Properties

GM-90432 has been identified as a novel anti-epileptic agent. In both chemically- and genetically-induced epileptic zebrafish and mouse models, it effectively mitigates epileptic behaviors. The compound achieves this by modulating neurotransmitter levels in the brain, including upregulation of 5-hydroxytryptamine, 17-β-estradiol, dihydrotestosterone, progesterone, 5α-dihydroprogesterone, and allopregnanolone. Additionally, it downregulates normetanephrine, gamma-aminobutyric acid, and cortisol levels. GM-90432 also exhibits protective effects against oxidative stress and zebrafish mortality, making it a potential candidate for anti-seizure drug development .

TRK Inhibition for Cancer Treatment

GM-90432 belongs to the pyrazolo[3,4-b]pyridine class of compounds. These derivatives have been investigated for their activity against tropomyosin receptor kinases (TRKs). TRKs play a crucial role in cell proliferation and differentiation, and their overexpression is associated with cancer. GM-90432, through scaffold hopping and computer-aided drug design, could potentially inhibit TRKs, making it relevant for cancer therapy .

Sulfonyl Chloride Derivatives

Another application involves the synthesis of 4-[(2-Chloro-4-fluorobenzyl)oxy]benzenesulfonyl chloride. This compound, related to GM-90432, has interesting chemical properties and may find utility in organic synthesis or as a reagent in medicinal chemistry .

Propiedades

IUPAC Name |

4-[(2-chloro-4-fluorophenyl)methylsulfanyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15ClFN3S/c24-20-12-17(25)9-8-16(20)14-29-23-22-13-21(27-28(22)11-10-26-23)19-7-3-5-15-4-1-2-6-18(15)19/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGSKIPBLGCEQJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NN4C=CN=C(C4=C3)SCC5=C(C=C(C=C5)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15ClFN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Chloro-4-fluorobenzyl)thio]-2-(1-naphthyl)pyrazolo[1,5-a]pyrazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-oxoethyl)oxazolidin-2-one](/img/structure/B2560612.png)

![4-[(1,3-Benzoxazol-2-ylamino)methyl]-N-tert-butylpiperidine-1-carboxamide](/img/structure/B2560619.png)

![methyl 3-[(Z)-(dimethylamino)methylidene]-1-[2-(1H-indol-3-yl)ethyl]-5-methyl-2-oxo-1,2-dihydro-3H-pyrrole-4-carboxylate](/img/structure/B2560627.png)

![2-(((6-Bromo-3-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-phenyl-1,3,4-oxadiazole](/img/structure/B2560629.png)

![3-Phenyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2560630.png)

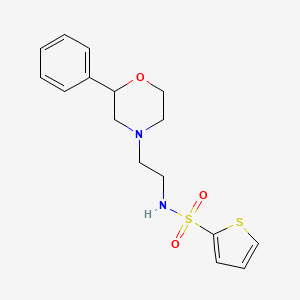

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2560633.png)